N,N-dimethylazetidine-2-carboxamide hydrochloride

Medicinal Chemistry Building Block Sourcing Physicochemical Profiling

N,N-Dimethylazetidine-2-carboxamide hydrochloride (CAS 787563-98-8) is a tertiary amide derivative of azetidine-2-carboxylic acid, supplied as the hydrochloride salt with molecular formula C₆H₁₃ClN₂O and molecular weight 164.63 g/mol. The compound belongs to the azetidine class of four-membered nitrogen-containing heterocycles, which possess significant ring strain (~25.4 kcal/mol) that confers distinctive reactivity relative to five-membered pyrrolidine or six-membered piperidine analogs.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
CAS No. 787563-98-8
Cat. No. B6251016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylazetidine-2-carboxamide hydrochloride
CAS787563-98-8
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CCN1.Cl
InChIInChI=1S/C6H12N2O.ClH/c1-8(2)6(9)5-3-4-7-5;/h5,7H,3-4H2,1-2H3;1H
InChIKeyJILKFBSFSUEXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylazetidine-2-carboxamide Hydrochloride (CAS 787563-98-8): Chemical Identity and Procurement Baseline


N,N-Dimethylazetidine-2-carboxamide hydrochloride (CAS 787563-98-8) is a tertiary amide derivative of azetidine-2-carboxylic acid, supplied as the hydrochloride salt with molecular formula C₆H₁₃ClN₂O and molecular weight 164.63 g/mol [1]. The compound belongs to the azetidine class of four-membered nitrogen-containing heterocycles, which possess significant ring strain (~25.4 kcal/mol) that confers distinctive reactivity relative to five-membered pyrrolidine or six-membered piperidine analogs [2]. Commercially available at ≥95% purity from multiple suppliers, this compound serves primarily as a research building block in medicinal chemistry and organic synthesis programs [1].

Why N,N-Dimethylazetidine-2-carboxamide Hydrochloride Cannot Be Replaced by Unsubstituted or N-Monoalkyl Azetidine-2-carboxamides


Although azetidine-2-carboxamide and its N-methyl analog share the same four-membered ring scaffold, the N,N-dimethyl substitution pattern of CAS 787563-98-8 eliminates the hydrogen-bond donor capacity of the carboxamide nitrogen—reducing the HBD count from 2 (in the primary amide) to 1 (in the secondary N-methyl amide) and further to 0 for the tertiary N,N-dimethyl amide [1]. This progressive removal of amide NH protons fundamentally alters hydrogen-bonding potential, conformational preferences about the amide bond, and metabolic vulnerability (resistance to amidase cleavage) [1]. In the context of the well-characterized (R)-azetidine-2-carboxamide STAT3 inhibitor series—where the primary carboxamide is essential for SH2 domain hydrogen-bonding interactions—replacement with an N,N-dimethylamide would abrogate key binding contacts, as demonstrated by the >30-fold potency loss observed when the primary amide of lead compound 5a (IC₅₀ 0.52 μM) is modified [2]. Therefore, N,N-dimethylazetidine-2-carboxamide represents a distinct chemotype rather than a simple substituted variant, and its procurement must be justified by specific synthetic or screening objectives that require a tertiary amide azetidine building block.

Quantitative Differentiation Evidence: N,N-Dimethylazetidine-2-carboxamide Hydrochloride Versus Closest Analogs


Hydrogen-Bond Donor Count Reduction: Tertiary Amide vs. Primary and Secondary Amide Comparators

N,N-Dimethylazetidine-2-carboxamide hydrochloride possesses zero hydrogen-bond donor (HBD) atoms on the carboxamide functional group, compared to 1 HBD for the N-methyl (secondary amide) analog and 2 HBDs for the unsubstituted (primary amide) azetidine-2-carboxamide [1]. This systematic reduction in HBD count is a direct consequence of progressive N-alkylation and represents a fundamental physicochemical differentiation that determines suitability for applications where amide NH protons are incompatible—such as in lipophilic ligand design, blood-brain barrier penetration optimization, or synthetic routes requiring non-nucleophilic amide intermediates [1].

Medicinal Chemistry Building Block Sourcing Physicochemical Profiling

Ring-Strain Reactivity Advantage: Azetidine vs. Pyrrolidine and Piperidine Scaffolds

The azetidine ring in N,N-dimethylazetidine-2-carboxamide hydrochloride carries approximately 25.4 kcal/mol of ring strain, which is significantly higher than the ~6 kcal/mol strain energy of saturated five-membered pyrrolidine rings and the ~1 kcal/mol of six-membered piperidine rings [1]. This elevated strain energy renders azetidines substantially more reactive toward ring-opening by nucleophiles under acidic or quaternary ammonium activation, while remaining more stable and easier to handle than three-membered aziridines (~27 kcal/mol) [1]. For synthetic chemists, this means the azetidine scaffold provides a unique reactivity window: it is sufficiently stable for isolation and ambient storage, yet sufficiently strained to serve as a reactive handle for downstream transformations that pyrrolidines and piperidines cannot undergo under comparable mild conditions [1].

Synthetic Chemistry Reactivity Building Block Selection

STAT3 Inhibitory Potency: Azetidine-2-carboxamide Scaffold vs. Proline and Glycine Series

In a systematic ring-size SAR study, the (R)-azetidine-2-carboxamide analog 5a exhibited a STAT3 DNA-binding IC₅₀ of 0.52 μM in EMSA assays, representing a >4.6-fold potency improvement over the corresponding proline-based inhibitor 3 (IC₅₀ 2.4 μM) and an over log-order improvement from the glycine-based analog BP-1-102 [1]. Extending to the six-membered pipecolamide analog 4 further reduced potency to IC₅₀ 5.4 μM, confirming the four-membered azetidine ring as optimal within this scaffold class [1]. Although this specific SAR was established with primary carboxamide (R)-enantiomers rather than the racemic N,N-dimethylamide of CAS 787563-98-8, the data demonstrate the privileged nature of the azetidine-2-carboxamide core for STAT3 SH2 domain engagement—a therapeutic application for which pyrrolidine and piperidine surrogates are inferior [1].

STAT3 Inhibition Cancer Therapeutics Structure-Activity Relationship

Rotatable Bond Count and Conformational Restriction: Dimethylamide Azetidine vs. Acyclic Diamide Building Blocks

N,N-Dimethylazetidine-2-carboxamide hydrochloride has a rotatable bond count of 1 (the amide C–N bond connecting the azetidine ring to the dimethylamide group), compared to 3–5 rotatable bonds in typical acyclic diamide or amino-amide building blocks of similar molecular weight [1]. This low rotatable bond count, combined with the inherent conformational restriction of the four-membered azetidine ring, yields a compound with a topological polar surface area (TPSA) of 32.3 Ų and limited conformational entropy [1]. In fragment-based and lead-optimization campaigns, lower rotatable bond counts are empirically associated with higher ligand efficiency and improved probability of oral bioavailability [2]. For procurement decisions, this compound offers a more rigid, three-dimensional scaffold compared to flexible acyclic amides of comparable heavy-atom count.

Conformational Analysis Fragment-Based Drug Design Physicochemical Property Optimization

Procurement-Driven Application Scenarios for N,N-Dimethylazetidine-2-carboxamide Hydrochloride


STAT3-Targeted Anticancer Library Synthesis

Medicinal chemistry teams pursuing direct STAT3 SH2 domain inhibitors can deploy N,N-dimethylazetidine-2-carboxamide hydrochloride as a tertiary amide azetidine building block for focused library enumeration. The azetidine-2-carboxamide scaffold has demonstrated sub-micromolar STAT3 DNA-binding inhibitory potency (IC₅₀ 0.52 μM for analog 5a), outperforming proline (IC₅₀ 2.4 μM) and pipecolamide (IC₅₀ 5.4 μM) counterparts [1]. Although the N,N-dimethyl substitution removes the primary amide NH₂ required for key SH2 domain contacts, this building block is suitable for N-capping or linker-attachment strategies where the tertiary amide serves as a non-hydrogen-bond-donating anchor point. Procurement is justified when the synthetic route requires an azetidine carboxylate surrogate that is resistant to amidase hydrolysis and lacks amide proton exchange [1].

CNS-Penetrant Fragment Library Design

The combination of zero hydrogen-bond donors on the carboxamide, low rotatable bond count (1), and compact TPSA (32.3 Ų) makes this compound a candidate fragment for CNS-oriented screening collections [1]. Under commonly applied CNS drug-likeness criteria (TPSA < 60–70 Ų, HBD ≤ 1–2), N,N-dimethylazetidine-2-carboxamide hydrochloride satisfies these physicochemical thresholds more favorably than primary or secondary amide azetidine analogs [1]. Its rigid azetidine core provides three-dimensional character without incurring the conformational penalty of flexible acyclic tertiary amides. Procurement is warranted for fragment-based drug discovery programs targeting neurological or psychiatric indications where blood-brain barrier penetration is a critical requirement [1][2].

Synthetic Methodology Development: Ring-Opening and Ring-Expansion Chemistry

Organic synthesis laboratories developing novel ring-opening or ring-expansion methodologies can utilize this compound as a standardized, commercially available azetidine substrate. The ~25.4 kcal/mol ring strain of the azetidine core enables nucleophilic ring-opening reactions under acidic or quaternary ammonium activation conditions that are not feasible with pyrrolidine (~6 kcal/mol) or piperidine (~1 kcal/mol) analogs [1]. The hydrochloride salt form ensures reproducible handling and dosing in reaction screening. The tertiary N,N-dimethylamide functionality provides an internal protecting group strategy, preventing competing N-nucleophilic pathways during ring-opening transformations. Procurement is indicated for methodology programs requiring a strained yet bench-stable azetidine building block [1].

Amide Bioisostere and Metabolically Stable Probe Synthesis

In probe and tool compound synthesis where primary or secondary amides are susceptible to hydrolytic metabolism by plasma amidases, the tertiary N,N-dimethylamide moiety offers enhanced metabolic stability. While direct metabolic stability data for CAS 787563-98-8 are not publicly available, the absence of amide NH protons eliminates the primary recognition element for serine amidases—a well-established principle in medicinal chemistry [1]. Researchers synthesizing chemical probes that must persist in cellular or in vivo systems containing high amidase activity (e.g., liver microsomes, plasma) may preferentially procure this N,N-dimethyl building block over the corresponding primary or secondary amide azetidine analogs [1].

Quote Request

Request a Quote for N,N-dimethylazetidine-2-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.